molecular formula C16H8Cl2N2S B2722843 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile CAS No. 112632-92-5

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2722843
CAS No.: 112632-92-5
M. Wt: 331.21
InChI Key: WDEAOFANDHKVQK-CSKARUKUSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2S and its molecular weight is 331.21. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12Cl2N2S
  • Molecular Weight : 353.25 g/mol

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For instance, studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Anticancer Activity

A study published in Cancer Letters investigated the effects of a related benzothiazole compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)10Mitochondrial dysfunction
A549 (Lung)20Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEAOFANDHKVQK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.